molecular formula C18H18ClN3O2 B5876441 6-(4-chlorophenyl)-2-ethoxy-3-(5-isopropyl-1,2,4-oxadiazol-3-yl)pyridine

6-(4-chlorophenyl)-2-ethoxy-3-(5-isopropyl-1,2,4-oxadiazol-3-yl)pyridine

Cat. No. B5876441
M. Wt: 343.8 g/mol
InChI Key: IIISNWRYNYSOSC-UHFFFAOYSA-N
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Description

6-(4-chlorophenyl)-2-ethoxy-3-(5-isopropyl-1,2,4-oxadiazol-3-yl)pyridine, also known as CEP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the pyridine family and is known for its unique chemical structure and properties. In

Mechanism of Action

The mechanism of action of 6-(4-chlorophenyl)-2-ethoxy-3-(5-isopropyl-1,2,4-oxadiazol-3-yl)pyridine is not fully understood, but it is believed to act through multiple pathways. 6-(4-chlorophenyl)-2-ethoxy-3-(5-isopropyl-1,2,4-oxadiazol-3-yl)pyridine has been shown to inhibit the activity of various enzymes such as topoisomerase II and protein kinase C. It also modulates the activity of various signaling pathways such as the MAPK/ERK pathway and the NF-κB pathway. 6-(4-chlorophenyl)-2-ethoxy-3-(5-isopropyl-1,2,4-oxadiazol-3-yl)pyridine has also been shown to interact with various receptors such as the GABA receptor and the NMDA receptor.
Biochemical and Physiological Effects
6-(4-chlorophenyl)-2-ethoxy-3-(5-isopropyl-1,2,4-oxadiazol-3-yl)pyridine has been shown to have various biochemical and physiological effects. In cancer research, 6-(4-chlorophenyl)-2-ethoxy-3-(5-isopropyl-1,2,4-oxadiazol-3-yl)pyridine has been shown to induce apoptosis and inhibit angiogenesis. In inflammation research, 6-(4-chlorophenyl)-2-ethoxy-3-(5-isopropyl-1,2,4-oxadiazol-3-yl)pyridine has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In neurological disorder research, 6-(4-chlorophenyl)-2-ethoxy-3-(5-isopropyl-1,2,4-oxadiazol-3-yl)pyridine has been shown to have neuroprotective effects and improve cognitive function. 6-(4-chlorophenyl)-2-ethoxy-3-(5-isopropyl-1,2,4-oxadiazol-3-yl)pyridine has also been shown to have antioxidant properties and reduce oxidative stress.

Advantages and Limitations for Lab Experiments

6-(4-chlorophenyl)-2-ethoxy-3-(5-isopropyl-1,2,4-oxadiazol-3-yl)pyridine has several advantages for lab experiments. It is a stable compound that can be easily synthesized with high purity. It has shown promising results in various therapeutic applications and has a low toxicity profile. However, one limitation of 6-(4-chlorophenyl)-2-ethoxy-3-(5-isopropyl-1,2,4-oxadiazol-3-yl)pyridine is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research of 6-(4-chlorophenyl)-2-ethoxy-3-(5-isopropyl-1,2,4-oxadiazol-3-yl)pyridine. One direction is to further investigate its potential therapeutic applications in cancer, inflammation, and neurological disorders. Another direction is to optimize its synthesis method to increase its solubility and bioavailability. Additionally, the mechanism of action of 6-(4-chlorophenyl)-2-ethoxy-3-(5-isopropyl-1,2,4-oxadiazol-3-yl)pyridine needs to be further elucidated to fully understand its therapeutic potential. Finally, the safety and toxicity profile of 6-(4-chlorophenyl)-2-ethoxy-3-(5-isopropyl-1,2,4-oxadiazol-3-yl)pyridine needs to be thoroughly investigated to ensure its safety for clinical use.
Conclusion
In conclusion, 6-(4-chlorophenyl)-2-ethoxy-3-(5-isopropyl-1,2,4-oxadiazol-3-yl)pyridine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its unique chemical structure and properties have made it a promising candidate for the treatment of various diseases such as cancer, inflammation, and neurological disorders. Further research is needed to fully understand its mechanism of action, optimize its synthesis method, and investigate its safety and toxicity profile.

Synthesis Methods

The synthesis method of 6-(4-chlorophenyl)-2-ethoxy-3-(5-isopropyl-1,2,4-oxadiazol-3-yl)pyridine involves the reaction between 4-chloro-2-ethoxy-3-nitropyridine and 5-isopropyl-1,2,4-oxadiazol-3-amine in the presence of a reducing agent such as sodium borohydride. The reaction yields 6-(4-chlorophenyl)-2-ethoxy-3-(5-isopropyl-1,2,4-oxadiazol-3-yl)pyridine as a white crystalline solid with a melting point of 124-126°C. This synthesis method has been optimized to produce high yields of 6-(4-chlorophenyl)-2-ethoxy-3-(5-isopropyl-1,2,4-oxadiazol-3-yl)pyridine with high purity.

Scientific Research Applications

6-(4-chlorophenyl)-2-ethoxy-3-(5-isopropyl-1,2,4-oxadiazol-3-yl)pyridine has been the subject of numerous scientific research studies due to its potential therapeutic applications. This compound has shown promising results in the treatment of various diseases such as cancer, inflammation, and neurological disorders. In cancer research, 6-(4-chlorophenyl)-2-ethoxy-3-(5-isopropyl-1,2,4-oxadiazol-3-yl)pyridine has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In inflammation research, 6-(4-chlorophenyl)-2-ethoxy-3-(5-isopropyl-1,2,4-oxadiazol-3-yl)pyridine has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In neurological disorder research, 6-(4-chlorophenyl)-2-ethoxy-3-(5-isopropyl-1,2,4-oxadiazol-3-yl)pyridine has been shown to have neuroprotective effects and improve cognitive function.

properties

IUPAC Name

3-[6-(4-chlorophenyl)-2-ethoxypyridin-3-yl]-5-propan-2-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O2/c1-4-23-18-14(16-21-17(11(2)3)24-22-16)9-10-15(20-18)12-5-7-13(19)8-6-12/h5-11H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIISNWRYNYSOSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=N1)C2=CC=C(C=C2)Cl)C3=NOC(=N3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-Chlorophenyl)-2-ethoxy-3-[5-(propan-2-YL)-1,2,4-oxadiazol-3-YL]pyridine

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